TQS

Übersicht

Beschreibung

TQS ist bekannt für seine Fähigkeit, myeloide Immunzellen durch die Hochregulierung von PGC1a zu modulieren, was es zu einem vielversprechenden Kandidaten für die Behandlung neurodegenerativer Erkrankungen wie Amyotrophe Lateralsklerose (ALS) und anderer Erkrankungen macht .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound beinhaltet typischerweise die Reaktion von 4-tert-Butylanilin mit o-Phenylendiamin in Gegenwart eines geeigneten Katalysators. Die Reaktionsbedingungen umfassen oft das Erhitzen des Gemischs auf eine bestimmte Temperatur und das Halten dieser Temperatur für einen bestimmten Zeitraum, um eine vollständige Reaktion zu gewährleisten. Das Produkt wird dann mit Standardtechniken wie Umkristallisation oder Chromatographie gereinigt .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound kann eine großtechnische Synthese unter ähnlichen Reaktionsbedingungen wie im Labor umfassen. Der Prozess ist auf höhere Ausbeuten und Reinheit optimiert und beinhaltet oft kontinuierliche Durchflussreaktoren und automatisierte Systeme, um eine gleichbleibende Qualität und Effizienz zu gewährleisten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of TQS typically involves the reaction of 4-tert-butylaniline with o-phenylenediamine in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Analyse Chemischer Reaktionen

Reaktionstypen

TQS durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um entsprechende Chinone zu bilden.

Reduktion: Die Reduktion von this compound kann zur Bildung von Dihydroderivaten führen.

Substitution: This compound kann Substitutionsreaktionen, insbesondere am Benzimidazolring, eingehen, um verschiedene Derivate zu bilden

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Substitutionsreaktionen beinhalten oft Halogenierungsmittel und Nukleophile unter kontrollierten Bedingungen

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Chinone, Dihydroderivate und verschiedene substituierte Benzimidazolverbindungen .

Wissenschaftliche Forschungsanwendungen

TQS wurde ausgiebig auf seine Anwendungen in verschiedenen wissenschaftlichen Bereichen untersucht:

Chemie: this compound wird als Baustein für die Synthese komplexerer Moleküle und als Ligand in der Koordinationschemie verwendet.

Biologie: this compound wird auf seine Fähigkeit untersucht, Immunzellfunktionen zu modulieren und seine potenzielle Rolle bei der Behandlung von immunbedingten Störungen.

Medizin: This compound zeigt vielversprechende Ergebnisse in der Behandlung neurodegenerativer Erkrankungen wie ALS, indem es myeloide Immunzellen moduliert und PGC1a hochreguliert

Industrie: This compound wird bei der Entwicklung neuer Materialien und als Zwischenprodukt bei der Synthese von Pharmazeutika eingesetzt .

Wirkmechanismus

This compound übt seine Wirkung aus, indem es myeloide Immunzellen durch die Hochregulierung von PGC1a moduliert, einem Transkriptionskoaktivator, der Gene reguliert, die an der Zellenergieumsetzung beteiligt sind. Durch die Hochregulierung von PGC1a normalisiert this compound den Zellstoffwechsel und die Immunfunktion, was es zu einem potenziellen Therapeutikum für neurodegenerative Erkrankungen macht .

Wirkmechanismus

TQS exerts its effects by modulating myeloid immune cells through the upregulation of PGC1a, a transcriptional coactivator that regulates genes involved in cell energy metabolism. By upregulating PGC1a, this compound normalizes cell energy metabolism and immune function, making it a potential therapeutic agent for neurodegenerative diseases .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2-Phenylbenzimidazol: Ähnlich in der Struktur, aber ohne die tert-Butylgruppe, was zu unterschiedlichen chemischen Eigenschaften führt.

2-(4-Methylphenyl)-1H-benzimidazol: Ähnliche Struktur mit einer Methylgruppe anstelle einer tert-Butylgruppe, was zu Variationen in der Reaktivität und den Anwendungen führt.

Einzigartigkeit von TQS

This compound ist aufgrund seiner spezifischen Struktur einzigartig, die es ihm ermöglicht, myeloide Immunzellen effektiv zu modulieren und PGC1a hochzuregulieren. Dies macht es besonders wertvoll in der Behandlung neurodegenerativer Erkrankungen und unterscheidet es von anderen ähnlichen Verbindungen .

Eigenschaften

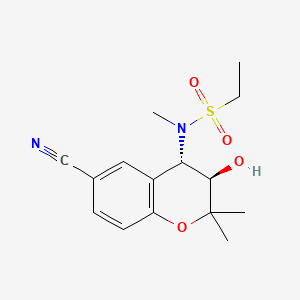

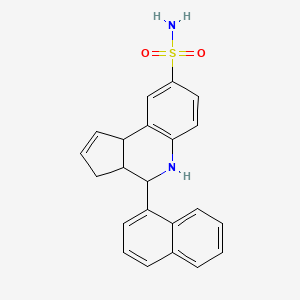

IUPAC Name |

4-naphthalen-1-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O2S/c23-27(25,26)15-11-12-21-20(13-15)17-8-4-10-19(17)22(24-21)18-9-3-6-14-5-1-2-7-16(14)18/h1-9,11-13,17,19,22,24H,10H2,(H2,23,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIZWDJIHABLBSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC2C1C(NC3=C2C=C(C=C3)S(=O)(=O)N)C4=CC=CC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

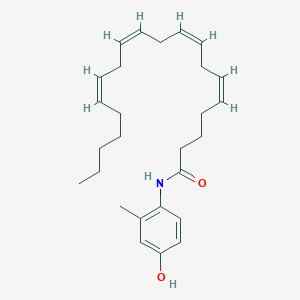

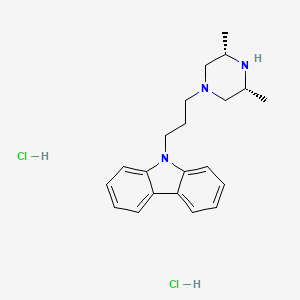

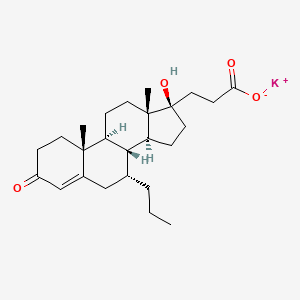

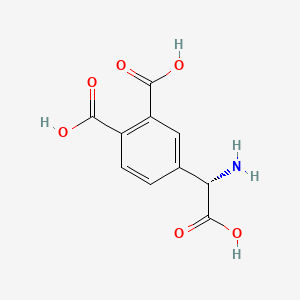

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methyl-3-[3-[4-[2-(2,2,2-trifluoroethoxy)phenyl]piperazin-1-yl]propyl]-1H-pyrimidine-2,4-dione;hydrochloride](/img/structure/B1662274.png)